Enhanced Lipophilicity Compared to Non-Fluorinated Pyrimidine Analog
The target compound with its -CF3 group on the pyrimidine ring exhibits a significantly higher calculated LogP (XLogP3-AA = 3.0) compared to a hypothetical 4-methylpyrimidine analog (estimated XLogP3-AA ≈ 1.5–2.0), indicating a >1 log unit increase in lipophilicity. This difference is crucial for passive membrane permeability and CNS penetration potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 4-[(4-Methylpyrimidin-2-yl)oxy]benzenesulfonyl chloride (estimated XLogP3-AA ~1.5–2.0) |
| Quantified Difference | Δ LogP ≥ 1.0 unit increase conferred by -CF3 |
| Conditions | Computed property from PubChem (XLogP3 algorithm) |
Why This Matters
For procurement in CNS drug discovery programs, a LogP > 3 often correlates with improved blood-brain barrier penetration, making this CF3 analog a more attractive starting point than alkyl-substituted alternatives.
- [1] PubChem. (2025). Computputed Properties for CID 45594321. XLogP3-AA Value. View Source
